molecular formula C19H21N3O5 B2855667 6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one CAS No. 1004639-72-8

6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2855667
CAS No.: 1004639-72-8
M. Wt: 371.393
InChI Key: SOVGYYLRIMCQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one (CAS: 919108-80-8) is a heterocyclic compound featuring a pyridazinone core fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety. Its molecular formula is C₁₇H₁₉N₃O₃, with a molecular weight of 313.35 g/mol. This structure has been explored in medicinal chemistry for its role as an intermediate in synthesizing bioactive molecules, particularly in antimicrobial and antitumor research .

Properties

IUPAC Name

6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-15-13-16(23)22(14-5-3-2-4-6-14)20-17(15)18(24)21-9-7-19(8-10-21)26-11-12-27-19/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVGYYLRIMCQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCC3(CC2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the methoxy and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the spirocyclization step and high-throughput screening for the functionalization reactions.

Chemical Reactions Analysis

Types of Reactions

6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure.

    Materials Science: Use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Spiro-Linked Benzothiazinones

The compound 2-[(2S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one (CAS: 1161233-85-7) shares the 1,4-dioxa-8-azaspiro[4.5]decane system but replaces the pyridazinone with a benzothiazinone scaffold. This substitution confers potent antimycobacterial activity, with MIC values <0.1 µg/mL against Mycobacterium tuberculosis H37Rv, attributed to nitro group-mediated inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .

Spirocyclic Aldehyde Dehydrogenase (ALDH) Inhibitors

11b 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid (CAS: N/A) retains the spirocyclic motif but incorporates a quinoline-carboxylic acid group. This compound inhibits ALDH1A1 (IC₅₀ = 12 nM), a therapeutic target in cancer stem cell biology, demonstrating the versatility of the spirocyclic system in modulating enzyme activity .

Functional Group Variations

Methoxy vs. Nitro Substituents

Replacing the methoxy group in the target compound with a nitro group (e.g., in 8-(6-chloro-3-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane , CAS: 935839-40-0) enhances electrophilicity, improving interactions with bacterial enzymes. However, this substitution reduces solubility (predicted logP = 2.8 vs. 1.9 for the methoxy variant) .

Acylated Derivatives

5-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-4-[(thiophen-2-yl)methyl]morpholin-3-one (CAS: 1421442-58-1) replaces the phenyl group with a thiophene-methyl-morpholinone system. This modification increases metabolic stability (t₁/₂ in human liver microsomes = 45 min vs. 28 min for the parent compound) but reduces CNS penetration due to higher polar surface area (85 Ų vs. 72 Ų) .

Pharmacological and Physicochemical Properties

Property Target Compound 2-[(2S)-2-methyl...Benzothiazinone 11b Quinoline Derivative
Molecular Weight (g/mol) 313.35 485.36 342.34
Predicted logP 1.9 2.5 2.1
Solubility (mg/mL) 0.12 (pH 7.4) 0.04 (pH 7.4) 0.09 (pH 7.4)
Bioactivity Intermediate Antimycobacterial (MIC <0.1 µg/mL) ALDH1A1 Inhibition (IC₅₀ 12 nM)

Research Implications

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold demonstrates adaptability across therapeutic areas. Its rigidity improves target binding, while substituent modifications fine-tune solubility and bioactivity. Future studies should explore hybrid structures (e.g., merging pyridazinone and benzothiazinone motifs) to balance potency and pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.